Triphenylphosphine-d15

Description

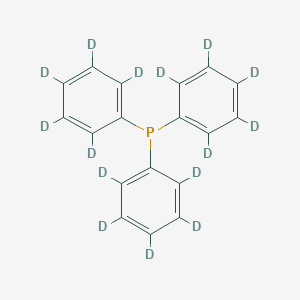

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tris(2,3,4,5,6-pentadeuteriophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOQSEWOXXDEQQ-KLHTYYPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])P(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452728 | |

| Record name | Triphenylphosphine-d15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24762-44-5 | |

| Record name | Triphenylphosphine-d15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24762-44-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Labeling Strategies for Triphenylphosphine D15

Deuteration Protocols for Aromatic C-H Bonds in Triphenylphosphine (B44618)

The direct replacement of hydrogen with deuterium (B1214612) on the aromatic rings of triphenylphosphine is a primary strategy for the synthesis of Triphenylphosphine-d15. This is achieved through advanced catalytic systems and exchange reactions.

Catalytic Deuteration Approaches using Ru/C and Ir/C Co-catalysts

A highly effective method for the perdeuteration of triphenylphosphine involves the use of a co-catalyst system comprising Ruthenium on carbon (Ru/C) and Iridium on carbon (Ir/C). osaka-u.ac.jprsc.orgnih.govriken.jprsc.orgresearchgate.net This approach efficiently replaces all fifteen aromatic carbon-hydrogen (C-H) bonds with carbon-deuterium (C-D) bonds. osaka-u.ac.jprsc.orgnih.govriken.jp The reaction is typically carried out in a mixture of 2-propanol and deuterium oxide (D₂O), with D₂O serving as an inexpensive and readily available deuterium source. osaka-u.ac.jprsc.orgnih.govriken.jprsc.org

The synergy between the two catalysts is crucial for achieving high levels of deuteration. rsc.org Ruthenium metal exhibits a strong coordination to the phosphorus atom of triphenylphosphine, which preferentially facilitates the deuteration of the ortho-positions of the phenyl groups. rsc.org On the other hand, Iridium on carbon is more effective in catalyzing the deuteration of the less sterically hindered meta and para positions. rsc.org This dual-catalyst system ensures a comprehensive and efficient perdeuteration of the triphenylphosphine molecule. osaka-u.ac.jprsc.orgnih.govriken.jprsc.org The efficiency of this method is highlighted by its ability to produce this compound with a high deuterium incorporation rate. rsc.org

Hydrogen/Deuterium Exchange Reactions for Perdeuteration

Hydrogen/Deuterium (H/D) exchange reactions represent another fundamental approach for the synthesis of this compound. osaka-u.ac.jpuni-rostock.dersc.orgresearchgate.net These reactions involve the direct substitution of hydrogen atoms with deuterium from a deuterium source, most commonly D₂O. osaka-u.ac.jpuni-rostock.deresearchgate.net Platinum group metals on carbon catalysts have been shown to enable the multiple deuteration of various organic compounds, including triphenylphosphine. osaka-u.ac.jp

The direct H/D exchange of C-H bonds has been extensively developed and offers a powerful tool for deuterium labeling. researchgate.net While early methods often required harsh acidic or basic conditions, modern catalytic approaches have significantly improved the efficiency and selectivity of these reactions. researchgate.net For instance, the use of superbasic sodium amide donor species like NaTMP·PMDETA has been shown to catalyze the H/D exchange of nonactivated arenes under mild conditions using deuterated benzene (B151609) (C₆D₆) as the deuterium source. acs.org

Preparation of this compound Precursors for Specific Applications

The synthesis of deuterated derivatives of triphenylphosphine, such as phosphonium (B103445) salts and triphenylphosphine oxide, is essential for their use in a wide range of chemical transformations and analytical applications.

Synthesis of Deuterium-Incorporated Phosphonium Salts

Deuterium-labeled phosphonium salts are valuable precursors, notably in the Wittig reaction for the synthesis of deuterated olefins. cdnsciencepub.com These salts can be prepared from deuterated triphenylphosphine. The quaternization of this compound with an alkyl halide leads to the corresponding deuterated triphenylphosphonium salt. wikipedia.org

For example, the reaction of triphenylphosphine with alkyl halides in a suitable solvent like ether or benzene yields the corresponding phosphonium salt. cdnsciencepub.com This general method can be adapted for the synthesis of deuterium-incorporated phosphonium salts by starting with this compound. cdnsciencepub.com Furthermore, methods for the direct deuteration of pre-formed phosphonium salts have been developed. For instance, treating alkyl triphenylphosphonium iodide salts with D₂O in the presence of a base like potassium carbonate or triethylamine (B128534) at elevated temperatures can lead to deuterium-labeled phosphonium salts. chinesechemsoc.orgchinesechemsoc.org

| Phosphonium Salt | Deuterium Source | Base/Catalyst | Conditions | Reference |

|---|---|---|---|---|

| Alkyl triphenylphosphonium iodide | D₂O | K₂CO₃ or NEt₃ | 100 °C, 6 h | chinesechemsoc.orgchinesechemsoc.org |

| Methyltriphenylphosphonium iodide | D₂O | Molecular sieves | 250 °C / 4 MPa or 180 °C / 1.2 MPa (microwave) | oup.com |

Production of Deuterated Triphenylphosphine Oxides and their Reduction

This compound oxide is another important derivative, often formed as a byproduct in reactions involving this compound, such as the Wittig and Mitsunobu reactions. wikipedia.org It can be intentionally synthesized by the oxidation of this compound, for instance, using hydrogen peroxide. rsc.org The deuterated oxide serves as a stable, characterizable compound and is also a key intermediate for the regeneration of this compound. rsc.org

The reduction of this compound oxide back to this compound is a crucial step for recycling this valuable reagent. Several methods have been developed for this reduction. A notable approach involves the use of phosphonic acid (H₃PO₃) mediated by iodine under solvent-free conditions. organic-chemistry.orgresearchgate.net This method is efficient for both tertiary monophosphine oxides and bis-phosphine oxides. organic-chemistry.org Another established method utilizes a dialkylaluminum hydride, followed by hydrolysis to yield triphenylphosphine. google.comgoogle.com

| Reducing Agent System | Key Features | Reference |

|---|---|---|

| Phosphonic acid / Iodine | Solvent-free, cost-effective, simple | organic-chemistry.orgresearchgate.net |

| Dialkylaluminum hydride | Two-step process (reduction then hydrolysis) | google.comgoogle.com |

| Trialkyl phosphite (B83602) / Iodine | Mild conditions, room temperature | chemistryviews.org |

Elucidation of Reaction Mechanisms Via Triphenylphosphine D15

Application of Kinetic Isotope Effects (KIEs) in Mechanistic Studies

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. libretexts.orgwikipedia.org By comparing the reaction rates of a process using standard triphenylphosphine (B44618) (PPh3) versus triphenylphosphine-d15 (P(C6D5)3), chemists can deduce whether C-H bonds (or in this case, C-D bonds) on the ligand are involved in crucial steps of the reaction mechanism. libretexts.org These effects are categorized as either primary or secondary.

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.orgprinceton.edu Because the C-D bond has a lower zero-point energy than a C-H bond, it requires more energy to break, resulting in a slower reaction rate. wikipedia.orgbaranlab.org This phenomenon is expressed as the ratio of the rate constants, kH/kD. For C-H bond cleavage, typical primary KIEs range from 2 to 8. libretexts.org

While direct P-C bond cleavage in triphenylphosphine is uncommon during many catalytic cycles, certain organometallic reactions can lead to the activation and scission of a C-H bond on the ligand's phenyl rings, a process known as ortho-metalation or cyclometalation. If this C-H/C-D bond-breaking event is the rate-limiting step, the use of this compound would result in a significant primary KIE, providing strong evidence for this mechanistic pathway.

In a study on the reaction of tertiary alcohols with a triphenylphosphine–carbon tetrachloride system, a primary kinetic isotope effect (kH/kD) was measured for the elimination pathway. The results, detailed in the table below, indicate that the cleavage of a C-H bond is involved in the rate-determining step of the elimination process.

| Temperature (°C) | Solvent | Primary KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| 25 | Non-polar | 4.90 | C-H bond scission is part of the rate-determining step. |

| 60 | Non-polar | 3.90 | C-H bond scission is part of the rate-determining step. |

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. libretexts.orgwikipedia.org These effects are typically much smaller than primary KIEs, with kH/kD values often ranging from 0.7 (inverse) to 1.5 (normal). wikipedia.org

SKIEs can arise from changes in hybridization or from steric effects. princeton.edugmu.edu In the context of this compound, the C-D bonds are not broken, but their vibrational frequencies can influence the stability of the transition state. For instance, a change in coordination number at the metal center can alter the steric crowding around the phosphine (B1218219) ligand. The C-D bond has a smaller vibrational amplitude than the C-H bond, making the deuterium (B1214612) atom effectively smaller. gmu.edu If the transition state is sterically congested, the deuterated ligand may accelerate the reaction (a normal SKIE) by reducing steric strain. Conversely, if the transition state is less crowded than the ground state, an inverse effect might be observed. gmu.edu

A study involving triphenylphosphine observed a small secondary β-isotope effect of 1.10 for a substitution reaction, indicating that while the C-H bonds were not broken, their presence influenced the energy of the transition state. researchgate.net Probing these subtle steric and electronic effects is a key application of deuterated ligands in catalysis. nih.gov

In reactions involving proton transfer, the symmetry of the transition state plays a crucial role in the magnitude of the isotope effect. rsc.org For proton-coupled electron transfer (PCET) reactions, which are fundamental in many catalytic processes, the use of deuterated compounds can lead to exceptionally large, or "colossal," kinetic isotope effects. nih.gov

While the deuterium atoms in this compound are on carbon, not phosphorus, the ligand can influence proton transfer events involving the substrate or other species in the catalytic cycle. The electronic properties of the P(C6D5)3 ligand, though subtly different from PPh3, can alter the acidity or basicity of coordinated molecules. Furthermore, in hydrogen isotope exchange reactions between species like water and phosphines, the kinetic parameters are sensitive to isotopic substitution, highlighting the utility of deuterated analogs in studying these fundamental processes. iaea.org

Investigation of Reaction Pathways and Rate-Determining Steps

Beyond quantifying KIEs, this compound is instrumental in tracing the involvement of the phosphine ligand throughout a complex reaction sequence, helping to identify the rate-determining step and distinguish between proposed mechanistic pathways.

Phosphine-mediated reactions, such as the Wittig and Mitsunobu reactions, have been the subject of extensive mechanistic investigation. iaea.orgwikipedia.orgchemeurope.com Using this compound allows researchers to use techniques like NMR or mass spectrometry to track the fate of the ligand and its fragments.

A clear example of using isotopic labeling to determine the role of a C-H bond in a reaction's selectivity comes from a gold(I)-catalyzed cycloisomerization. While the study used a deuterated substrate rather than a deuterated ligand, the principle is identical. The significant difference in product ratios between the deuterated and non-deuterated reactants yielded a KIE that directly implicated the C-H(D) bond in the selectivity-determining step of the reaction. nih.gov

| Reaction Type | Isotopically Labeled Species | Measured KIE (kH/kD) | Conclusion |

|---|---|---|---|

| [4+3]/[4+2] Cycloisomerization | Substrate | 1.43 ± 0.04 | The C-H(D) bond is involved in the selectivity-determining event. |

This approach can be directly applied using this compound to probe whether ligand-based C-H activation is a key step in similar phosphine-mediated transformations.

In complex, multi-step catalytic cycles, deuterated ligands are essential for clarifying the role of the ligand. gessnergroup.comsigmaaldrich.comprochemonline.com this compound can help answer several critical questions:

Ligand Exchange and Stability: Does the phosphine ligand remain coordinated to the metal center throughout the entire cycle, or does it dissociate? By analyzing the isotopic composition of the phosphine species in solution at various reaction times, one can detect ligand exchange or decomposition.

H/D Scrambling: In reactions involving sources of hydrogen (or deuterium), such as D2O or D2, significant H/D scrambling can occur, complicating mechanistic analysis. acs.org Using a permanently labeled ligand like this compound provides a stable isotopic marker, ensuring that any observed deuterium incorporation into the product or substrate originates from other sources, not from the ligand itself.

Ligand Coordination and Conformation: The specific coordination mode of a phosphine ligand can be investigated through selective deuteration. For instance, selective deuteration of the ortho-phenyl positions has been used to gain information on ligand coordination. rsc.org The conformational flexibility of a ligand can be crucial for its catalytic activity, and isotopic labeling can help probe these dynamics during the catalytic cycle. acs.org

By providing a clear, unambiguous signal, this compound enables chemists to dissect complex reaction networks, identify catalytically active species, and understand the subtle ligand effects that govern the efficiency and selectivity of a catalytic transformation. nih.govacs.org

Intermolecular and Intramolecular Exchange Phenomena

The isotopic labeling of triphenylphosphine with deuterium to create this compound (P(C₆D₅)₃) provides a powerful tool for elucidating complex reaction mechanisms that would otherwise be difficult to observe. The distinct mass and spectroscopic signature of the deuterated phenyl rings allow researchers to track the movement and transformation of these ligands in dynamic chemical systems. This is particularly valuable in the study of exchange phenomena in organometallic chemistry, where ligands can move between metal centers (intermolecularly) or change positions on the same metal center (intramolecularly).

Phenyl-Group Exchange Mechanisms in Metal Complexes

Deuterium-labeling studies utilizing this compound have been instrumental in revealing the fluxional behavior of phosphine ligands in multinuclear metal complexes. nih.govresearchgate.net Research on heterodinuclear gold-platinum complexes, such as [(Ph₃P)AuPt(PPh₃)₃]⁺, has shown that the triphenylphosphine ligands are not static but undergo both rapid intramolecular and slower intermolecular exchange processes. nih.gov

In these systems, the use of this compound allows for the unambiguous differentiation between the original ligands and any newly introduced, unlabeled ligands. When the complex is heated, a reversible exchange of the PPh₃ ligands is observed, a process that precedes the elimination of benzene (B151609) and the formation of a trinuclear AuPt₂ complex. nih.govresearchgate.net This exchange was elucidated through detailed labeling experiments.

Key Research Findings:

Fluxionality: The PPh₃ ligands in the [(Ph₃P)AuPt(PPh₃)₃]⁺ complex exhibit significant fluxionality on the AuPt core. nih.gov

Intramolecular Exchange: Fast intramolecular exchange processes are observed, where the phosphine ligands change their coordination positions on the bimetallic core. nih.govresearchgate.net

Intermolecular Exchange: Slower, reversible intermolecular exchange of PPh₃ ligands also occurs, which was confirmed through deuterium-labeling studies. nih.gov

Mechanism Elucidation: The observation of phenyl-group exchange was critical to understanding the subsequent C-H and C-P bond cleavage steps that lead to benzene elimination. Collision-Induced Dissociation (CID) mass spectrometry experiments showed that while the parent complex loses a PPh₃ ligand, the resulting fragment, [Au,Pt,(PPh₃)₃]⁺, selectively eliminates benzene, indicating that C-H/C-P bond activation is energetically favored over further ligand dissociation. nih.govresearchgate.net The heterobimetallic nature of the complex is crucial for this reactivity. nih.gov

The table below summarizes the observed exchange processes in the gold-platinum complex.

Table 1. Exchange Phenomena in [(Ph₃P)AuPt(PPh₃)₃]⁺ Elucidated by Deuterium Labeling

| Phenomenon | Description | Method of Observation | Key Insight from this compound |

|---|---|---|---|

| Intramolecular Exchange | Rapid repositioning of PPh₃ ligands on the same AuPt core. | NMR Spectroscopy | Helps to understand the dynamic nature of the complex. |

| Intermolecular Exchange | Slow, reversible exchange of PPh₃ ligands with free PPh₃ in solution. | Deuterium-labeling studies with Mass Spectrometry | Confirmed that ligands from the solution can incorporate into the complex, proving a pathway for ligand substitution. |

| Benzene Elimination | Formation of benzene upon heating the complex in solution. | Mass Spectrometry, NMR Spectroscopy | Deuterium labeling proved that this process is preceded by the reversible phenyl-group exchange. |

Hydrogen-Deuterium Scrambling in Deuterogenation Reactions

Hydrogen-deuterium (H/D) scrambling refers to the statistical redistribution of hydrogen and deuterium atoms across various positions within a molecule or between different molecules during a reaction. In deuterogenation reactions—reactions that introduce deuterium into a molecule—undesired scrambling can complicate the synthesis of specifically labeled compounds. Triphenylphosphine, as a common ligand in hydrogenation and deuterogenation catalysts, can influence these scrambling processes. Using this compound as a ligand allows researchers to investigate whether the phenyl protons of the ligand itself participate in the H/D exchange network.

Catalytic systems for deuterogenation often involve the formation of metal hydride (or deuteride) intermediates. For instance, carbonylchlorohydrido-tris(triphenylphosphine)ruthenium(II) is an effective catalyst for H/D exchange between olefins and deuterium oxide (D₂O). researchgate.net The mechanism involves the exchange between the metal hydride and D₂O, followed by the reversible insertion of an olefin into the metal-deuterium bond, which can lead to deuterium incorporation at multiple sites on the substrate. researchgate.net

In another example, paired electrolysis has been used for the deuterodehalogenation of benzylic halides, converting a C-X bond to a C-D bond using D₂O as the deuterium source and triphenylphosphine as a sacrificial electron donor. nih.gov In this system, high levels of deuterium incorporation were achieved. nih.gov The potential for scrambling exists if intermediate species can undergo reversible H/D exchange with the solvent or other proton sources. The use of this compound in such a setup would help determine if the ortho-hydrogens of the phenyl rings on the phosphine ligand undergo any degree of H/D exchange with the D₂O pool, which would provide insight into potential catalyst degradation or side-reaction pathways involving C-H activation of the ligand itself.

The following table presents data from a deuterogenation reaction where triphenylphosphine is a key component, highlighting the efficiency of deuterium incorporation.

Table 2. Electrochemical Deuterodehalogenation Using Triphenylphosphine

| Substrate | Reaction Conditions | Product | Yield (%) | Deuterium Incorporation (%) | Reference |

|---|---|---|---|---|---|

| Benzyl chloride | PPh₃ (sacrificial donor), D₂O (deuterium source), DMF (solvent), RVC anode/cathode, constant current | Benzyl-d₁-deuteride | 92 | 95 | nih.gov |

While these studies demonstrate high levels of controlled deuterium incorporation, the potential for scrambling remains a key mechanistic question. nih.gov The stability of the C-D bonds on the phenyl rings of this compound under these catalytic conditions would confirm that the ligand acts as an inert spectator in the H/D exchange process. Conversely, any detection of H/D scrambling involving the ligand would reveal a more complex reaction network and potential pathways for catalyst modification. nih.gov

Coordination Chemistry and Catalysis with Triphenylphosphine D15 Ligands

Role of Triphenylphosphine-d15 in Homogeneous and Heterogeneous Catalysis

Triphenylphosphine (B44618) is a ubiquitous ligand in both homogeneous and heterogeneous catalysis. dalalinstitute.com The deuterated version, d₁₅-PPh₃, does not alter the catalytic outcome but provides a powerful mechanistic probe to understand how the catalyst functions.

Isotopic labeling with d₁₅-PPh₃ is a classic strategy for elucidating complex catalytic cycles. By tracking the deuterium (B1214612) label, chemists can determine whether a ligand remains coordinated to the metal center, undergoes exchange, or is involved in bond-activation steps.

For instance, in gold-catalyzed cycloisomerization reactions, submitting a deuterated substrate to the reaction and comparing the outcome to the non-deuterated version can reveal whether a C-H(D) bond is involved in the selectivity-determining step. nih.gov Similarly, kinetic studies of iridium alkoxide complexes using added PPh₃-d₁₅ helped establish that β-hydrogen elimination was reversible and that the reaction proceeded via associative displacement of the product by the phosphine (B1218219) ligand. pkusz.edu.cn In palladium-catalyzed amination reactions, the use of PPh₃-d₁₅ helped to identify intermediates and improve reaction conditions. u-tokyo.ac.jp

In heterogeneous catalysis, the deuteration of phosphine ligands using ruthenium nanoparticle catalysts has been shown to be a powerful tool for gaining insight into the interaction between the ligand and the nanoparticle surface. rsc.org Studies show that strongly coordinating phosphines like PPh₃ are selectively deuterated at the ortho positions of the phenyl rings. nih.gov This selectivity indicates that the phosphine coordinates to the nanoparticle surface through its phosphorus atom, allowing the ortho C-H bonds to interact with the metal surface and undergo activation. nih.gov This information is vital for understanding how ligand-stabilized nanoparticles function in selective hydrogenation reactions. rsc.org

The catalytic performance of a metal complex is profoundly influenced by the electronic and steric properties of its ligands. dalalinstitute.comrsc.org While this compound has nearly identical electronic and steric profiles to its protium (B1232500) analogue, its utility as an isotopic label allows for the investigation of how these properties manifest during a catalytic reaction.

The steric bulk of a phosphine ligand, often quantified by its cone angle, can dictate the accessibility of the metal center and influence the selectivity of a reaction. manchester.ac.uk By using d₁₅-PPh₃ in competition experiments or by tracking its fate in a reaction mixture containing multiple potential ligands, researchers can probe how steric hindrance affects ligand exchange rates and substrate binding. acs.org For example, studies on P-H activation by alkynylgold complexes showed that rapid phosphine exchange occurred with triphenylphosphine, but using bulkier phosphines eliminated this fluxional behavior. rsc.org

The electronic nature of the phosphine ligand—its ability to donate or accept electron density—modulates the reactivity of the metal center. tum.de Deuterium labeling helps to deconvolve electronic effects from other processes. For example, in gold(I) catalysis, correlating product selectivity with various phosphine ligands, including isotopically labeled ones, can help determine whether selectivity is governed by steric factors, electronic factors, or a combination of both. nih.gov Computational studies on CO₂ activation by triphenylphosphine derivatives have also highlighted how electronic factors influence reaction pathways, insights that could be experimentally verified using labeled compounds. rsc.orgnih.gov

Deuterated Ligands in Organocatalysis and Lewis Base Catalysis

Beyond its role in transition metal catalysis, triphenylphosphine can also function as an organocatalyst, specifically as a nucleophilic Lewis base. sioc.ac.cn In this mode of catalysis, the phosphine initiates a reaction by adding to an electrophilic substrate, creating a reactive zwitterionic intermediate.

Triphenylphosphine has been shown to catalyze a variety of organic transformations, including Michael additions, Aldol reactions, and various annulations. researchgate.net For example, the reaction of electron-deficient alkenes with malonate pronucleophiles can be efficiently catalyzed by phosphines. researchgate.net While the use of triphenylphosphine as a Lewis base catalyst is well-established, the specific application of this compound in this context is less documented in the literature. However, the principles of isotopic labeling remain applicable. The use of d₁₅-PPh₃ could serve as a powerful mechanistic tool to study these organocatalytic reactions, for instance, by quantifying catalyst incorporation into intermediates or by using kinetic isotope effects to probe transition state structures, as has been done for reactions with activated alkenes. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization Techniques for Triphenylphosphine D15 Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation and dynamic analysis of molecules. For Triphenylphosphine-d15, various NMR techniques provide complementary information regarding its chemical environment, molecular motion, and interactions in both solution and the solid state.

Deuterium (B1214612) NMR (²H NMR) for Elucidating Molecular Dynamics and Chemical Environments

Deuterium (²H) NMR spectroscopy is a powerful technique for probing the molecular dynamics of specifically deuterated sites within a molecule. In this compound, all fifteen protons on the three phenyl rings are replaced with deuterium atoms. The ²H nucleus possesses a quadrupole moment, which makes its NMR signal highly sensitive to the local electronic environment and molecular motion.

In a solid-state ²H NMR experiment of a static, polycrystalline sample of this compound, the spectrum would be dominated by a broad powder pattern. The width and shape of this pattern are governed by the quadrupolar coupling constant (QCC), which is a measure of the interaction between the deuterium nucleus's quadrupole moment and the electric field gradient at the nucleus. The QCC for a C-D bond is sensitive to the nature of the chemical bond and its immediate surroundings.

When molecular motion is present, such as the rotation of the phenyl rings, the ²H NMR lineshape undergoes characteristic changes. For instance, rapid rotation of the phenyl rings about their C-P bond axis would lead to a partially averaged powder pattern, from which the rate and geometry of the motion can be extracted. By studying the ²H NMR spectra over a range of temperatures, researchers can gain detailed insights into the motional dynamics of the phenyl groups in this compound, both in its free form and when coordinated to a metal center.

In solution, the rapid tumbling of molecules typically averages the quadrupolar interaction to zero, resulting in sharp resonance lines. The relaxation times (T₁ and T₂) of the deuterium nuclei are, however, still influenced by the molecular dynamics and can be used to determine rotational correlation times, providing information on the molecule's tumbling and internal motions in different solvents.

Phosphorus-31 NMR (³¹P NMR) for Ligand Monitoring and Complex Formation

Phosphorus-31 (³¹P) NMR is an indispensable tool for studying phosphorus-containing compounds due to the 100% natural abundance and spin-½ nature of the ³¹P nucleus, which generally leads to sharp signals and straightforward spectral interpretation. massbank.eu

The ³¹P NMR spectrum of this compound is expected to show a single resonance, similar to its non-deuterated counterpart. The chemical shift of this signal is sensitive to the electronic environment around the phosphorus atom. Upon coordination of this compound to a metal center, a significant change in the ³¹P chemical shift is observed, which is indicative of the formation of a metal-phosphine complex. The magnitude of this coordination chemical shift provides valuable information about the nature of the metal-ligand bond.

While the primary influence on the ³¹P chemical shift is the immediate electronic environment of the phosphorus atom, subtle isotopic effects from the deuteration of the phenyl rings might be observable as a small isotopic shift compared to unlabeled triphenylphosphine (B44618). The primary utility of using the deuterated ligand in ³¹P NMR studies lies in simplifying other parts of the NMR analysis, such as ¹H NMR, where the absence of proton signals from the ligand can facilitate the observation of other protons in a complex.

Monitoring the ³¹P NMR spectrum during a reaction allows for the real-time tracking of the consumption of the this compound ligand and the formation of new phosphorus-containing species, such as phosphine (B1218219) oxide or metal complexes. This makes it a powerful technique for mechanistic studies of catalytic cycles and other reactions involving phosphine ligands.

| Compound | Solvent | ³¹P Chemical Shift (ppm) |

| Triphenylphosphine | CDCl₃ | -5.3 |

| Triphenylphosphine oxide | CDCl₃ | 29.2 |

| [RhCl(PPh₃)₃] | Toluene | 31.5 (d, JRh-P = 191 Hz), 48.5 (t, JRh-P = 143 Hz) |

This table shows typical ³¹P NMR chemical shifts for unlabeled triphenylphosphine and its derivatives. The chemical shifts for the deuterated analogs are expected to be very similar.

Carbon-13 NMR (¹³C NMR) in Mechanistic and Structural Studies

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. In this compound, the ¹³C NMR spectrum will exhibit signals for the carbon atoms of the phenyl rings. A key feature of the ¹³C NMR spectrum of triphenylphosphine is the presence of coupling between the ¹³C and ³¹P nuclei (J-coupling), which splits the carbon signals into doublets. The magnitude of the coupling constant depends on the number of bonds separating the carbon and phosphorus atoms. chemicalbook.com

For this compound, the ¹³C signals of the deuterated phenyl rings will also be coupled to the deuterium atoms. This ¹³C-²H coupling will further split the carbon resonances into multiplets, with the multiplicity determined by the number of attached deuterium atoms (a CD group will appear as a triplet, a CD₂ group as a quintet, etc., in a proton-decoupled ¹³C NMR spectrum). This can lead to more complex spectra but also provides a wealth of structural information.

The isotopic substitution of hydrogen with deuterium can also cause a small upfield shift in the resonance of the attached carbon atom, known as an isotopic shift. These shifts can be useful for signal assignment in complex molecules.

By comparing the ¹³C NMR spectra of reactants and products in a chemical transformation involving this compound, changes in the carbon framework can be monitored, providing insights into the reaction mechanism.

| Carbon Position | J(¹³C, ³¹P) (Hz) |

| C1 (ipso) | -12.5 |

| C2 (ortho) | 19.6 |

| C3 (meta) | 6.8 |

| C4 (para) | 0.3 |

This table shows the ¹³C-¹³P coupling constants for unlabeled triphenylphosphine. Similar coupling would be observed for this compound, with additional splitting from ¹³C-²H coupling. chemicalbook.com

Application of Solution and Solid-State NMR Methodologies

Both solution and solid-state NMR techniques offer unique and complementary information for the characterization of this compound systems.

Solution NMR provides data on molecules in their mobile, solvated state. This is particularly useful for studying chemical reactions and dynamic processes in solution. Techniques like ²H, ³¹P, and ¹³C NMR, as discussed above, are routinely performed in the solution phase to determine molecular structure, conformation, and dynamics.

Solid-State NMR (SSNMR) , on the other hand, provides information on molecules in their rigid, crystalline, or amorphous state. For this compound, solid-state ³¹P NMR can reveal information about the different crystalline forms (polymorphs) of the compound, as each form may give rise to a distinct ³¹P chemical shift. Furthermore, in the solid state, the chemical shift anisotropy (CSA), which is averaged out in solution, can be measured. The CSA provides detailed information about the local electronic environment and symmetry around the phosphorus nucleus.

Solid-state ²H NMR, as mentioned earlier, is a powerful tool for studying the dynamics of the deuterated phenyl rings in the solid state. By analyzing the lineshapes of the ²H NMR spectra at different temperatures, the rates and mechanisms of molecular motions, such as phenyl ring flips, can be determined.

The combination of solution and solid-state NMR studies can provide a comprehensive understanding of the structure and behavior of this compound in different physical states.

Mass Spectrometry (MS) in Isotopic Analysis and Mechanistic Investigations

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for confirming the isotopic enrichment of this compound and for tracking its fate in chemical reactions.

High-Resolution Mass Spectrometry for Isotopic Distribution Analysis

High-resolution mass spectrometry (HRMS) allows for the determination of the mass of a molecule with very high accuracy. This capability is crucial for confirming the successful synthesis of this compound and for determining its isotopic purity.

The mass of unlabeled triphenylphosphine (C₁₈H₁₅P) is approximately 262.10 g/mol . With the replacement of all 15 hydrogen atoms with deuterium, the mass of this compound ((C₆D₅)₃P) increases to approximately 277.19 g/mol . researchgate.netnih.gov HRMS can easily distinguish between the deuterated and non-deuterated compounds.

Furthermore, HRMS can reveal the isotopic distribution of a sample of this compound. A perfectly pure sample would show a single major peak corresponding to the fully deuterated molecule. However, in practice, synthetic methods may result in a mixture of isotopologues with varying numbers of deuterium atoms. HRMS can resolve the signals from these different isotopologues, allowing for a precise determination of the isotopic enrichment.

In mechanistic studies, this compound can be used as an isotopic tracer. By analyzing the mass spectra of the products of a reaction, it is possible to determine whether the deuterated ligand has been incorporated into the final product or if it has undergone any transformations. This information is invaluable for elucidating reaction pathways. For example, if this compound is oxidized during a reaction, the resulting triphenylphosphine oxide will also be deuterated, and its mass will be correspondingly higher, allowing it to be distinguished from any non-deuterated phosphine oxide that might be present.

| Compound | Molecular Formula | Exact Mass (m/z) |

| Triphenylphosphine | C₁₈H₁₅P | 262.0962 |

| This compound | C₁₈D₁₅P | 277.1899 |

| Triphenylphosphine oxide | C₁₈H₁₅OP | 278.0911 |

| Triphenylphosphine oxide-d15 | C₁₈D₁₅OP | 293.1848 |

This table presents the theoretical exact masses of triphenylphosphine and its deuterated and oxidized analogs, which can be precisely measured by high-resolution mass spectrometry.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediate Identification

Electrospray ionization mass spectrometry (ESI-MS) serves as a powerful and highly sensitive analytical technique for the identification of transient species and reactive intermediates in complex chemical reactions. researchgate.netnih.gov As a soft ionization method, ESI-MS is particularly well-suited for analyzing organometallic and coordination compounds, as it can transfer ions from solution to the gas phase with minimal fragmentation. researchgate.net The use of isotopically labeled compounds, such as this compound, in conjunction with ESI-MS, provides a distinct advantage in mechanistic studies. acs.org

The strategic replacement of fifteen hydrogen atoms with deuterium atoms in the phenyl rings of triphenylphosphine results in a significant and precisely known mass increase (+15 Da) compared to the unlabeled analogue. This isotopic signature acts as a clear tracer, enabling the unambiguous identification of phosphine-containing species within a reaction mixture. When a reaction involving this compound is monitored over time, any intermediates that incorporate the phosphine ligand can be readily distinguished from other components, starting materials, or side products by their unique mass-to-charge (m/z) ratio in the mass spectrum. researchgate.netscispace.com

For instance, in a hypothetical metal-catalyzed cross-coupling reaction, aliquots can be taken from the reaction vessel at various time points and directly analyzed by ESI-MS. The resulting spectra would be scrutinized for new peaks corresponding to the expected mass of catalyst-substrate or catalyst-product complexes containing the this compound ligand. The high resolution of modern mass spectrometers allows for the determination of the elemental composition of these intermediates, and the characteristic isotopic pattern of the deuterated ligand confirms its presence. researchgate.net

| Species | Chemical Formula | Expected m/z ([M+H]⁺) with TPP-h15 | Expected m/z ([M+H]⁺) with TPP-d15 | Mass Shift (Da) | Interpretation |

|---|---|---|---|---|---|

| Starting Material (Catalyst Precursor) | [Pd(PPh₃)₄] | 1155.27 | 1170.36 | +15 | Unreacted Catalyst |

| Hypothetical Oxidative Addition Intermediate | [Pd(PPh₃)₂(Aryl)(X)] | 705.03 | 720.12 | +15 | Key Reaction Intermediate |

| Product Complex | [Pd(PPh₃)₂(Product)] | - | - | - | - |

This table illustrates how the +15 Da mass shift due to the deuterium labeling of triphenylphosphine allows for the clear identification of catalyst-containing intermediates during a reaction.

This method is invaluable for constructing a more complete picture of a reaction mechanism, allowing researchers to detect and characterize species that may be present in very low concentrations and have short lifetimes. nih.gov Tandem mass spectrometry (MS/MS) experiments can further be employed to fragment the identified intermediate ions, providing crucial structural information about their connectivity and composition. nih.gov

Vibrational Spectroscopy

Raman Spectroscopy for Deuterium Incorporation and Live-Cell Imaging

Raman spectroscopy is a non-invasive vibrational spectroscopy technique that provides detailed information about the chemical structure and composition of a sample. It is particularly effective for the characterization of this compound and its applications in biological imaging.

The successful synthesis of this compound, where the aromatic C-H bonds are replaced with carbon-deuterium (C-D) bonds, can be unequivocally confirmed using Raman spectroscopy. rsc.org The key diagnostic feature is the appearance of strong Raman signals corresponding to the C-D stretching vibrations. These vibrations occur in a spectral region (typically 2100-2300 cm⁻¹) that is known as the "cell-silent region" because endogenous biomolecules like lipids, proteins, and nucleic acids have very few fundamental vibrations in this window. arxiv.orgnih.gov The C-H stretching vibrations in standard triphenylphosphine, by contrast, appear around 3000-3100 cm⁻¹. This clear spectral separation provides a background-free window for detecting the deuterated compound. rsc.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound |

|---|---|---|

| Aromatic C-H Stretch | ~3060 | Triphenylphosphine (TPP-h15) |

| Aromatic C-D Stretch | ~2270 | This compound (TPP-d15) |

| P-C Stretch | ~1098 | Both |

The distinct shift from the C-H to the C-D stretching region in the Raman spectrum serves as definitive proof of successful deuterium incorporation.

This unique spectroscopic signature makes this compound an excellent bio-orthogonal Raman probe for live-cell imaging, often performed with advanced techniques like Stimulated Raman Scattering (SRS) microscopy. strath.ac.uk Researchers have utilized this compound as a precursor to synthesize other deuterated molecules for biological studies. For example, deuterium-incorporated Mito-Q, a drug candidate that targets mitochondria, was prepared from deuterated triphenylphosphine. rsc.org

By using SRS microscopy tuned to the C-D vibration frequency, the uptake and distribution of the deuterated Mito-Q could be visualized in living cells with high chemical specificity and without the need for fluorescent labels, which can be phototoxic or perturb biological systems. rsc.orgstrath.ac.uk This approach allows for the direct imaging and tracking of the deuterated molecule's localization within specific cellular organelles, such as mitochondria, providing valuable insights into its biological activity and mechanism of action in real-time. rsc.orgarxiv.org

Computational and Theoretical Studies of Deuterated Triphenylphosphine Systems

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of molecules, including complex organometallic systems involving phosphine (B1218219) ligands. nih.gov For deuterated systems like triphenylphosphine-d15, DFT is particularly adept at calculating the vibrational frequencies of molecules, which is the foundation for understanding isotopic effects on reaction mechanisms. thieme-connect.comrsc.org

A cornerstone of mechanistic chemistry is the characterization of the reaction energy profile, which maps the energy of a system as it transforms from reactants to products through one or more transition states. researchgate.net DFT calculations are routinely used to locate the geometries of stationary points along this profile, including reactants, intermediates, products, and, most importantly, the high-energy transition states that represent the kinetic barriers to reaction.

This difference in ZPE modifies the relative energies of all species in the reaction profile. Quantum chemical calculations must include ZPE corrections to accurately predict the energetics of reactions involving deuterated compounds. researchgate.net

| Species | Electronic Energy (E_elec) | Zero-Point Vibrational Energy (ZPVE) | ZPE-Corrected Energy (E_elec + ZPE) |

| Reactants (H-Isotopologue) | E_R | ZPE_R(H) | E_R + ZPE_R(H) |

| Transition State (H-Isotopologue) | E_TS | ZPE_TS(H) | E_TS + ZPE_TS(H) |

| Reactants (D-Isotopologue) | E_R | ZPE_R(D) | E_R + ZPE_R(D) |

| Transition State (D-Isotopologue) | E_TS | ZPE_TS(D) | E_TS + ZPE_TS(D) |

| Activation Energy (H-Isotopologue) | (E_TS + ZPE_TS(H)) - (E_R + ZPE_R(H)) | ||

| Activation Energy (D-Isotopologue) | (E_TS + ZPE_TS(D)) - (E_R + ZPE_R(D)) |

Table 1: Conceptual illustration of how Zero-Point Vibrational Energy (ZPVE) corrections affect the calculated activation energy for hydrogenated (light) and deuterated (heavy) isotopologues. The electronic energies (E_elec) are the same, but the lower ZPE of the deuterated species (ZPE(D) < ZPE(H)) alters the final ZPE-corrected energies and, consequently, the activation barrier.

The kinetic isotope effect (KIE) is the ratio of the reaction rate of a molecule with a light isotope to that of the same molecule with a heavier isotope (KIE = k_light / k_heavy). wikipedia.org It is one of the most powerful tools for investigating reaction mechanisms. thieme-connect.com A primary KIE greater than 1 (k_H/k_D > 1) is typically observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. baranlab.org

DFT calculations provide a robust method for predicting KIEs. The process involves:

Optimizing the geometries of the reactant and the rate-determining transition state.

Calculating the harmonic vibrational frequencies for both structures.

Repeating these calculations for the isotopically substituted molecules (e.g., with this compound instead of triphenylphosphine).

Using the vibrational frequencies to compute the ZPE and other thermal contributions to the free energy of activation for both the light and heavy species.

Calculating the KIE from the difference in the free energies of activation.

This combined experimental and theoretical approach has been successfully used to provide detailed insight into the mechanisms of catalytic reactions. For instance, in the Pd(PPh3)4-catalyzed Suzuki-Miyaura reaction, DFT calculations of 13C KIEs were used to validate the specific transition state structures for oxidative addition and transmetalation steps under catalytic conditions. nih.gov A similar approach using this compound could probe for secondary KIEs or determine if C-D bonds on the ligand participate in any rate-limiting steps, such as an unanticipated C-H activation or ortho-metalation pathway.

| Reaction Step | Isotope Position | Experimental KIE | Predicted KIE (DFT) | Mechanistic Conclusion |

| Oxidative Addition | C–Br | 1.020 | 1.021 | Occurs via a monoligated Pd(PPh3) complex. nih.gov |

| Transmetalation | C–Boron | 1.035 | 1.034 | Proceeds through a tetracoordinate boronate intermediate. nih.gov |

Table 2: Example of the congruence between experimental Kinetic Isotope Effects (KIEs) and those predicted by DFT calculations in the Suzuki-Miyaura reaction, demonstrating the power of this combined approach for mechanistic elucidation. nih.gov

Molecular Modeling and Simulation of Ligand-Metal Interactions

Beyond DFT, a range of molecular modeling and simulation techniques are employed to understand the physical interactions between a ligand and a metal center. These methods can probe properties like steric bulk and the dynamic behavior of the ligand over time.

The reactivity of organometallic complexes is profoundly influenced by the steric and electronic properties of their ligands. nih.govacs.org Steric properties are typically quantified by parameters like the Tolman cone angle or the percent buried volume (%Vbur), which describe the space occupied by the ligand. nih.govmanchester.ac.uk Electronic effects relate to the ligand's ability to donate or accept electron density from the metal center.

For this compound, the electronic effect of deuteration is minimal. However, there are subtle steric consequences. The C-D bond has a slightly shorter equilibrium bond length than the C-H bond due to its lower ZPE and a shallower potential energy well. While the effect on a single bond is minuscule, the cumulative impact of 15 C-D bonds could theoretically result in a slightly smaller effective steric profile for this compound compared to triphenylphosphine (B44618). This hypothesis can be rigorously tested using computational methods, such as quantum mechanics/molecular mechanics (QM/MM) approaches, which can precisely calculate steric parameters. nih.gov Such subtle changes in steric hindrance could influence ligand packing, coordination numbers, and the selectivity of catalytic reactions.

Ligands in a metal complex are not static; they undergo various motions, including bond vibrations, rotations of substituent groups (like the phenyl rings of triphenylphosphine), and whole-ligand association or dissociation. Molecular dynamics (MD) simulations are a powerful computational tool for studying these dynamic processes on timescales ranging from picoseconds to microseconds. biorxiv.org

In MD simulations, the forces on atoms are calculated, and Newton's equations of motion are solved to track their movement over time, generating a trajectory of the system's behavior. When applied to a metal complex with this compound, MD simulations would show altered dynamics compared to the non-deuterated ligand. Due to the greater mass of deuterium (B1214612), the frequencies of both C-D bond vibrations and the collective rotational motions of the phenyl-d5 rings would be lower. These changes in ligand dynamics could impact the conformational flexibility of the complex and the kinetics of processes that rely on specific ligand orientations. uni-regensburg.de

Quantum Chemical Calculations for Reaction Energetics

The primary impact of isotopic substitution on reaction energetics comes from the difference in ZPE between reactants and products. researchgate.net For a reaction involving this compound, the change in Gibbs free energy (ΔG_reaction) will differ from the same reaction with triphenylphosphine primarily due to the ZPE term.

ΔG_reaction = ΔE_electronic + ΔZPVE + ΔG_thermal_correction

Emerging Applications and Future Research Directions

Deuterated Triphenylphosphine (B44618) in Biomedical and Proteomics Research

The use of deuterated compounds, including Triphenylphosphine-d15, is expanding in biomedical and proteomics research due to their utility as tracers and for enhancing the metabolic stability of molecules.

Stable isotope labeling is a powerful technique in proteomics for the quantitative analysis of proteins. In this method, one set of proteins is labeled with a "heavy" isotope, such as deuterium (B1214612), while another is labeled with the "light" isotope (hydrogen). When the samples are mixed and analyzed by mass spectrometry, the mass difference allows for the precise quantification of protein abundance between the samples.

Deuterium labeling, in particular, offers a cost-effective method for introducing a mass difference in peptides for comparative proteomic analysis. nih.gov The incorporation of deuterium into this compound can be leveraged in chemical proteomics to tag specific proteins or peptides, facilitating their identification and quantification.

Table 1: Comparison of Isotope Labeling Strategies in Proteomics

| Feature | Metabolic Labeling (e.g., SILAC) | Chemical Labeling (e.g., with deuterated tags) |

| Label Incorporation | In vivo during protein synthesis | In vitro on isolated proteins/peptides |

| Labeling Efficiency | Can be incomplete, affected by metabolism | Generally high and uniform |

| Sample Types | Primarily cell cultures | Applicable to a wide range of biological samples |

| Cost | Can be high due to labeled media | Potentially more cost-effective |

Deuterated compounds are invaluable tools for tracing metabolic pathways. By introducing a deuterated molecule into a biological system, researchers can follow its transformation and incorporation into various metabolites. This allows for the mapping of metabolic networks and the identification of key enzymatic reactions. mdpi.comresearchgate.net The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited to study reaction mechanisms, as replacing hydrogen with deuterium can slow down metabolic processes. researchgate.net

The use of deuterated precursors, such as D2O, can lead to the incorporation of deuterium into newly synthesized biomolecules, providing insights into cellular proliferation and metabolism. researchgate.net this compound, when incorporated into larger bioactive molecules, can serve as a tracer to understand their metabolic fate and distribution within an organism. researchgate.netscispace.com

Table 2: Applications of Deuterated Compounds in Metabolic Research

| Application | Description | Example Compound |

| Metabolic Tracing | Following the path of a molecule through metabolic pathways. | Deuterated glucose |

| Pharmacokinetic Studies | Understanding the absorption, distribution, metabolism, and excretion of drugs. | Deutetrabenazine |

| Reaction Mechanism Studies | Investigating the steps of a chemical reaction by observing the kinetic isotope effect. | Deuterated N-methylformamide |

Deuterium-labeled molecules are emerging as powerful probes for live-cell imaging. nih.gov Techniques like Raman spectroscopy can detect the unique vibrational frequency of the carbon-deuterium (C-D) bond, which occurs in a region of the spectrum that is free from interference from other cellular components. This allows for the visualization and tracking of deuterated probes within living cells in real-time. nih.gov

A notable application is the use of deuterated Triphenylphosphine to create mitochondria-targeting probes. For instance, a deuterium-incorporated version of Mito-Q, a drug candidate that targets mitochondria, has been synthesized from deuterated triphenylphosphine. This allows for non-radioactive and safe live-cell Raman imaging to monitor its uptake and localization within mitochondria. rsc.org This approach provides a significant advantage over fluorescent probes, which can be bulky and may interfere with the natural behavior of the molecule being studied. nih.gov In vivo imaging using deuterated water has also been shown to visualize tumors through deuterium magnetic resonance imaging. biorxiv.org

Advanced Materials and Surface Science Applications

The unique properties of deuterated phosphines can be harnessed in the development of advanced materials and for surface modification.

Phosphine (B1218219) derivatives are known to bind to the surfaces of various materials, including gold nanoparticles. nih.gov The use of deuterated phosphines, such as this compound, for surface modification can offer several advantages. The increased mass of deuterium can subtly alter the vibrational and electronic properties of the surface-bound molecules, which could be beneficial in certain sensing applications. Furthermore, the stability of the C-D bond compared to the C-H bond could lead to more robust and durable surface modifications.

Phosphine-containing polymers have a wide range of applications, including in catalysis and as functional materials. rsc.org Incorporating deuterated phosphine moieties, such as this compound, into polymer chains can lead to materials with specialized properties. For example, the kinetic isotope effect could influence the reactivity of phosphine-based catalysts supported on polymers. Additionally, deuterium labeling can be used as a tool to study the structure and dynamics of these polymers using techniques like neutron scattering. The post-polymerization functionalization of macromolecules is a valuable technique for enhancing their functionality, including loading and labeling with compounds like deuterated phosphines. mdpi.com

Innovative Methodologies in Synthesis and Catalysis

The subtle yet significant differences in the physicochemical properties of deuterium compared to protium (B1232500) can be harnessed to modulate the behavior of catalytic systems. Research into this compound is at the forefront of this exploration, with a focus on developing novel catalytic systems and leveraging deuteration to enhance reaction outcomes.

Development of Novel Catalytic Systems Utilizing Deuterated Ligands

The development of new catalytic systems is a cornerstone of modern chemistry, enabling more efficient and selective chemical transformations. The use of deuterated ligands, such as this compound, in transition metal catalysis is an emerging area of investigation. While still a nascent field, the principle behind this approach lies in the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can influence reaction rates. nih.govwikipedia.org

In the context of a phosphine ligand like this compound, the C-D bonds are stronger and vibrate at a lower frequency than C-H bonds. This can affect the steric and electronic properties of the ligand, albeit subtly, which in turn can modulate the activity and stability of the metal catalyst to which it is coordinated. tcichemicals.comnbinno.com For instance, in reactions where the ligand's phenyl groups are involved in steric interactions that influence the selectivity of the catalyst, the slightly different vibrational modes and bond lengths of the C-D bonds could lead to altered catalytic performance.

Current research is exploring the synthesis of transition metal complexes with deuterated phosphine ligands to probe these effects. While specific data on catalytic systems exclusively designed around this compound is still emerging, the foundational knowledge from studies on deuterated substrates provides a strong rationale for this research direction. The expectation is that such catalytic systems could exhibit enhanced stability, different substrate scope, or improved turnover numbers in reactions like cross-coupling, hydrogenation, and hydroformylation, where Triphenylphosphine is a commonly employed ligand. chemicalbook.com

Exploring Deuteration as a Strategy for Enhanced Reaction Selectivity

A key goal in catalysis is the control of selectivity—be it regioselectivity, chemoselectivity, or stereoselectivity. The use of deuterated ligands like this compound presents a novel strategy to influence these outcomes. The underlying principle is the secondary kinetic isotope effect (SKIE), which can occur even when the C-D bond is not directly broken in the rate-determining step of the reaction. wikipedia.org

The altered steric and electronic environment provided by the deuterated phenyl rings of this compound can influence the geometry of the transition state in a catalytic cycle. This, in turn, can lead to a preference for one reaction pathway over another, thereby enhancing selectivity. For example, in asymmetric catalysis using chiral phosphine ligands, the introduction of deuterium at specific positions can fine-tune the non-covalent interactions that govern enantioselectivity.

While comprehensive studies demonstrating dramatic enhancements in reaction selectivity using this compound are still forthcoming, the theoretical basis is sound. The following table summarizes the potential effects of ligand deuteration on reaction selectivity based on established principles of the kinetic isotope effect.

| Selectivity Type | Potential Influence of this compound | Underlying Principle |

|---|---|---|

| Regioselectivity | Altered preference for the formation of one constitutional isomer over another. | Subtle changes in steric hindrance around the metal center can influence the orientation of the substrate in the catalytic pocket. |

| Chemoselectivity | Enhanced discrimination between different functional groups in a molecule. | Modification of the electronic properties of the catalyst can alter its reactivity towards specific functional groups. |

| Stereoselectivity | Improved control over the formation of a particular stereoisomer (enantioselectivity or diastereoselectivity). | Changes in the chiral environment of the catalyst due to deuteration can lead to more effective discrimination between prochiral faces of a substrate. |

Future Prospects and Interdisciplinary Research Opportunities

The unique properties of this compound position it as a compound with significant potential beyond its immediate applications in catalysis. Future research is likely to branch into various interdisciplinary fields, leveraging the subtle yet impactful effects of deuteration.

One promising area is materials science , where Triphenylphosphine and its derivatives are used in the synthesis of polymers and organic electronic materials. chemicalbook.com The incorporation of deuterium could lead to materials with enhanced thermal stability or altered photophysical properties. For instance, the stronger C-D bonds in this compound could result in polymers with a higher decomposition temperature. In the realm of organic light-emitting diodes (OLEDs), where phosphine oxides are often used, the deuterated analogue could influence the vibrational quenching pathways, potentially leading to more efficient devices.

Another avenue for future research lies in mechanistic studies . The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms. nih.govicm.edu.plnih.gov By comparing the catalytic activity of systems employing Triphenylphosphine versus this compound, researchers can gain deeper insights into the rate-determining steps of catalytic cycles, particularly those involving ligand association, dissociation, or steric interactions.

Furthermore, the field of supramolecular chemistry could benefit from the use of deuterated building blocks like this compound. The subtle changes in bond lengths and vibrational frequencies can influence non-covalent interactions, such as CH-π interactions, which are crucial in the assembly of complex supramolecular architectures.

Finally, the development of more efficient and cost-effective methods for the synthesis of this compound will be crucial for its widespread adoption in these diverse research areas. As synthetic methodologies improve, it is anticipated that this deuterated ligand will become an increasingly valuable tool for chemists and materials scientists alike, driving innovation across multiple scientific disciplines.

Q & A

Q. How to ensure reproducibility in multi-lab studies using this compound?

- Methodological Answer : Provide detailed supplemental materials, including:

- Batch-specific purity certificates.

- Standardized reaction protocols (e.g., Schlenk line techniques).

- Raw data repositories for cross-lab validation .

Data Presentation Guidelines

-

Tables : Include isotopic purity, synthetic yields, and kinetic parameters (see example below).

Parameter Triphenylphosphine This compound Method Isotopic Purity (%) N/A 98–99 HRMS Melting Point (°C) 78.5–81.5 79–81 DSC (s) 0.45 ± 0.02 0.38 ± 0.03 In-situ NMR -

References : Cite primary literature for synthesis, characterization, and mechanistic studies. Avoid secondary sources or unverified databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.